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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-
converting enzyme (ACE), a key regulator of blood pressure. As a member of the phosphonate
class of ACE inhibitors, its discovery and development represent a significant advancement in
the design of cardiovascular therapeutics. This technical guide provides a comprehensive
overview of the discovery, mechanism of action, and synthetic pathways of Ceronapril, tailored
for professionals in the field of drug development and medicinal chemistry.

Discovery and Development

The development of Ceronapril is rooted in the broader history of ACE inhibitor discovery,
which began with the identification of peptides from the venom of the Brazilian pit viper,
Bothrops jararaca. These peptides demonstrated the therapeutic potential of ACE inhibition for
the treatment of hypertension. The first generation of synthetic, orally active ACE inhibitors,
such as captopril, validated this approach.

Subsequent research focused on developing inhibitors with improved potency, duration of
action, and side-effect profiles. This led to the exploration of different zinc-binding moieties to
interact with the active site of the ACE enzyme. Ceronapril emerged from a research program
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at E.R. Squibb & Sons, Inc., focused on phosphorus-containing amino acid derivatives as
potent ACE inhibitors. The inventors, D.S. Karanewsky and E.W. Petrillo, Jr., designed
Ceronapril to mimic the transition state of angiotensin | hydrolysis by ACE, incorporating a
phosphonate group to chelate the active site zinc ion.

Mechanism of Action

Ceronapril acts as a competitive inhibitor of angiotensin-converting enzyme. ACE is a zinc-
dependent metalloproteinase that cleaves the dipeptide His-Leu from angiotensin | to form the
potent vasoconstrictor angiotensin Il. By binding to the active site of ACE with high affinity,
Ceronapril prevents the formation of angiotensin Il, leading to vasodilation and a reduction in
blood pressure.

The phosphonate moiety of Ceronapril is crucial for its inhibitory activity, forming a strong
coordinating bond with the zinc ion in the ACE active site. The rest of the molecule is designed
to interact with the enzyme's substrate-binding pockets, contributing to its high potency and
specificity.

Quantitative Data

The following tables summarize the key quantitative data for Ceronapril's activity.

Table 1: In Vitro and In Vivo Potency of Ceronapril

Parameter Value Species Administration Reference
IC50 36 nM - In Vitro [1]

ED50 (1V) 0.063 pumol/kg Rat Intravenous [1]

ED50 (PO) 0.53 pumol/kg Rat Oral [1]

ED50 (1V) 300 nmol/kg Dog Intravenous [2]

ED50 (PO) 18 umol/kg Dog Oral [2]

ED50 (IV) 60 nmol/kg Monkey Intravenous [2]

ED50 (PO) 18 umol/kg Monkey Oral [2]
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Table 2: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR)

Tissues
Compound Relative Potency (SQ 29,852 = 1.0)
SQ 29,852 (Ceronapril) 1.0
Captopril 3.5
Enalapril 12
Fosinopril 13
Zofenopril 20
Lisinopril 24
Ramipril 51

Synthesis Pathways

Two primary synthetic routes for Ceronapril have been described. Both pathways utilize L-
lysine and L-proline derivatives as key building blocks.

Synthesis Pathway 1

This pathway involves the initial preparation of a protected 6-amino-2(S)-hydroxyhexanoic acid
from L-lysine. This intermediate is then coupled with L-proline benzyl ester. The resulting
dipeptide is subsequently reacted with a 4-phenylbutylphosphonous acid derivative, followed
by oxidation and deprotection to yield Ceronapril.
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Preparation of Key Intermediates
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Diagram 1: Synthesis Pathway 1 for Ceronapril.

Synthesis Pathway 2

An alternative approach involves the direct condensation of the acylated proline ester with a
pre-formed dibenzyl 4-phenylbutylphosphonate. This is followed by deprotection to afford the
final product.

Preparation of Key Intermediates Assembly and Final Steps
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Diagram 2: Synthesis Pathway 2 for Ceronapiril.

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of
Ceronapril, based on published patent literature.

Preparation of 6-Amino-2(S)-hydroxyhexanoic acid

To a solution of L-lysine hydrochloride (18.27 g, 0.1 mol) in 100 mL of water at 0°C is added a
solution of sodium nitrite (13.8 g, 0.2 mol) in 50 mL of water, followed by the dropwise addition
of 2 M sulfuric acid (100 mL). The reaction mixture is stirred at room temperature for 16 hours.
The solution is then passed through a column of Dowex 50 (H+ form) resin. The column is
washed with water and the product is eluted with 2 M ammonium hydroxide. The eluate is
concentrated under reduced pressure to give 6-amino-2(S)-hydroxyhexanoic acid.

Preparation of N-Benzyloxycarbonyl-6-amino-2(S)-
hydroxyhexanoic acid

To a solution of 6-amino-2(S)-hydroxyhexanoic acid (14.7 g, 0.1 mol) in 100 mL of 1 M sodium
hydroxide at 0°C is added benzyl chloroformate (17.07 g, 0.1 mol) dropwise. The mixture is
stirred at room temperature for 4 hours. The aqueous solution is washed with ether, acidified
with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic extracts are
dried over magnesium sulfate and concentrated to yield the N-benzyloxycarbonyl derivative.

Condensation with L-Proline benzyl ester

A solution of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (2.81 g, 10 mmol), L-
proline benzyl ester hydrochloride (2.42 g, 10 mmol), 1-hydroxybenzotriazole (1.35 g, 10
mmol), and triethylamine (1.01 g, 10 mmol) in 50 mL of dichloromethane is cooled to 0°C.
Dicyclohexylcarbodiimide (2.06 g, 10 mmol) is added and the mixture is stirred at room
temperature for 12 hours. The precipitated dicyclohexylurea is filtered off and the filtrate is
washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and
brine. The organic layer is dried over magnesium sulfate and concentrated to give the acylated
proline ester.

Final Synthesis of Ceronapril (via Pathway 1)

To a solution of the acylated proline ester (5.0 g, 10 mmol) and 4-phenylbutylphosphonous acid
(2.0 g, 10 mmol) in 50 mL of dichloromethane is added dicyclohexylcarbodiimide (2.06 g, 10
mmol) and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred for 8 hours.
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The reaction mixture is then cooled to 0°C and a solution of sodium periodate (2.14 g, 10
mmol) in 20 mL of water is added. The mixture is stirred for 4 hours. The organic layer is
separated, washed with water and brine, dried, and concentrated. The resulting protected
phosphonic ester is dissolved in methanol and hydrogenated over 10% palladium on carbon at
50 psi for 6 hours. The catalyst is filtered off and the solvent is evaporated to yield Ceronapril.

Conclusion

Ceronapril stands as a testament to the power of rational drug design in the development of
highly effective cardiovascular therapies. Its unique phosphonate structure provides potent and
sustained inhibition of the angiotensin-converting enzyme. The synthetic pathways detailed
herein offer efficient and scalable methods for its preparation. This guide provides a
foundational resource for researchers and scientists working on the development of novel ACE
inhibitors and other cardiovascular drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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